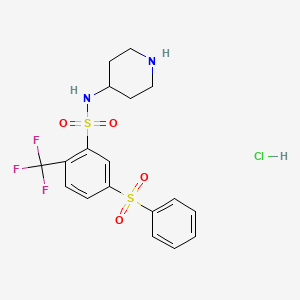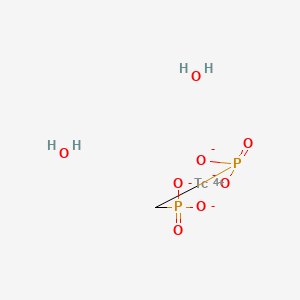
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate is a complex chemical compound that includes technetium, a transition metal often used in radiopharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate typically involves the reaction of technetium with phosphonatomethyl compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the stability of the compound. The process may involve multiple steps, including the initial formation of intermediate complexes, followed by purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the use of high-purity reagents and advanced purification techniques such as chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can also be reduced, typically using reducing agents such as hydrogen or hydrazine, resulting in lower oxidation state technetium complexes.
Substitution: The compound can participate in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of technetium(VII) complexes, while reduction may yield technetium(III) or technetium(II) species.
Scientific Research Applications
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the development of new technetium-based complexes.
Biology: The compound is explored for its potential use in radiolabeling biomolecules for imaging and diagnostic purposes.
Medicine: It has applications in nuclear medicine, particularly in the development of radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in various industrial processes, including catalysis and materials science.
Mechanism of Action
The mechanism of action of dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate involves its interaction with molecular targets through coordination bonds. The technetium center can form stable complexes with various ligands, influencing the compound’s reactivity and stability. The pathways involved include ligand exchange, redox reactions, and coordination to specific biomolecules in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(3+)
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(5+)
- Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(6+)
Uniqueness
Dioxido-oxo-(phosphonatomethyl)-lambda5-phosphane;technetium(4+);dihydrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with a variety of ligands makes it particularly valuable in scientific research and industrial applications.
Properties
CAS No. |
121524-79-6 |
|---|---|
Molecular Formula |
CH6O8P2Tc |
Molecular Weight |
304.91 g/mol |
IUPAC Name |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium(4+);dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/q;;;+4/p-4 |
InChI Key |
IUPNVOAUFBLQME-UHFFFAOYSA-J |
Isomeric SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
Canonical SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


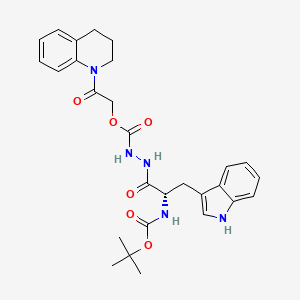
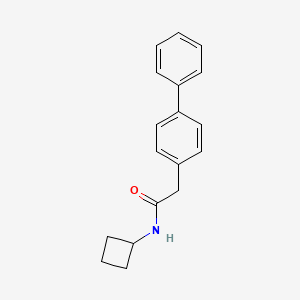
![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
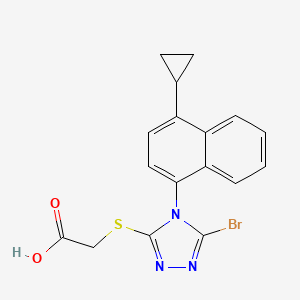
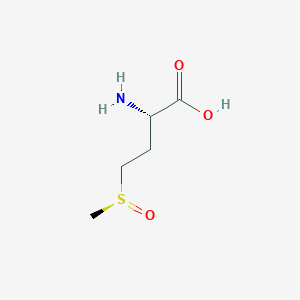
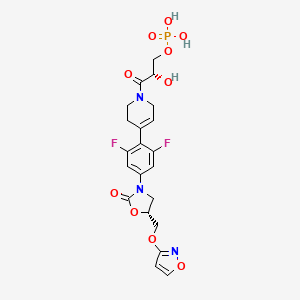
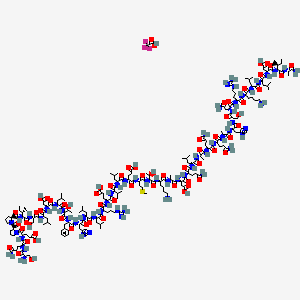
![(1R,3S,5E)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B10764114.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride](/img/structure/B10764123.png)
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)

